molecular formula C19H13NO4 B5886787 (2-Nitrophenyl) 4-phenylbenzoate

(2-Nitrophenyl) 4-phenylbenzoate

Cat. No.: B5886787
M. Wt: 319.3 g/mol
InChI Key: IBTXBFFCDFDHSA-UHFFFAOYSA-N
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Description

(2-Nitrophenyl) 4-phenylbenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a phenylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl) 4-phenylbenzoate typically involves the esterification reaction between 2-nitrophenol and 4-phenylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: (2-Nitrophenyl) 4-phenylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (2-Nitrophenyl) 4-phenylbenzoate is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It acts as a substrate for esterases and lipases, helping to elucidate their mechanisms of action .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as liquid crystals and polymers .

Mechanism of Action

The mechanism of action of (2-Nitrophenyl) 4-phenylbenzoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by the nucleophilic attack of water, facilitated by the enzyme’s active site. This results in the formation of 2-nitrophenol and 4-phenylbenzoic acid .

Comparison with Similar Compounds

  • (4-Nitrophenyl) 4-phenylbenzoate
  • (2-Nitrophenyl) 3-phenylbenzoate
  • (2-Nitrophenyl) 4-methylbenzoate

Uniqueness: (2-Nitrophenyl) 4-phenylbenzoate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with nucleophiles. This positional isomerism can lead to differences in the compound’s chemical behavior and applications compared to its analogs .

Properties

IUPAC Name

(2-nitrophenyl) 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-19(24-18-9-5-4-8-17(18)20(22)23)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTXBFFCDFDHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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